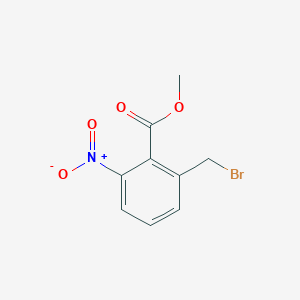

Methyl 2-(bromomethyl)-6-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 2-(bromomethyl)-6-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJJFLXTGHEZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617200 | |

| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61940-21-4 | |

| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-(bromomethyl)-6-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-(bromomethyl)-6-nitrobenzoate

Executive Summary

Methyl 2-(bromomethyl)-6-nitrobenzoate is a highly functionalized aromatic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile and powerful building block. This guide provides an in-depth analysis of its chemical properties, spectroscopic characteristics, reactivity, and synthetic applications, with a focus on its pivotal role as a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide. Furthermore, this document addresses the compound's classification as a potential genotoxic impurity (GTI), a critical consideration for drug development professionals, and outlines detailed protocols for its synthesis, handling, and analysis.

Introduction and Strategic Importance

This compound, hereafter referred to as MBNB, is a crystalline organic solid primarily recognized for its application as a precursor in complex molecule synthesis. Its strategic importance is almost entirely linked to its role in the manufacturing of Lenalidomide, a thalidomide analogue used in the treatment of multiple myeloma and other cancers.[1] The MBNB molecule contains the complete carbon skeleton and requisite functional group handles—a latent electrophile (-CH2Br) and a masked amine (-NO2)—necessary to construct the 4-aminoisoindolinone core of the final active pharmaceutical ingredient (API).

The presence of a nitroaromatic moiety also designates MBNB as a "structural alert" for potential genotoxicity.[2] Consequently, its levels in the final API are strictly controlled to thresholds of toxicological concern (TTC), demanding highly sensitive analytical methods for its detection and quantification.[2] This dual role as a critical building block and a potential process impurity makes a thorough understanding of its chemical properties essential for researchers and process chemists.

Physicochemical and Spectroscopic Properties

The physical and chemical identity of MBNB is well-defined. It is typically a light-yellow solid under standard conditions, with specific handling requirements due to its reactivity and hazardous nature.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 61940-21-4 | [3] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [3] |

| Appearance | Light Yellow Solid | [3][4] |

| Melting Point | 84-86 °C | [3][4] |

| Solubility | Slightly soluble in Chloroform, Methanol | [3][4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [3] |

Spectroscopic Characterization

While specific spectra for MBNB are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles of NMR and Mass Spectrometry.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be distinct. The benzylic protons of the -CH₂Br group would appear as a sharp singlet significantly downfield, likely in the range of 4.8-5.1 ppm, due to the deshielding effects of the adjacent bromine atom and the aromatic ring. The methyl ester protons (-OCH₃) would present as another sharp singlet, typically around 3.9-4.0 ppm. The three aromatic protons would reside between 7.6 and 8.2 ppm, with splitting patterns dictated by their ortho and meta coupling constants.

-

¹³C NMR Spectroscopy (Predicted): The molecule's lack of symmetry would result in nine distinct signals in the carbon spectrum. Key predicted shifts include the ester carbonyl carbon at ~164-166 ppm, the methyl ester carbon at ~53 ppm, and the benzylic carbon of the -CH₂Br group at a relatively shielded position of ~25-30 ppm. The six aromatic carbons would appear in the 120-150 ppm range.

-

Mass Spectrometry: Under electron ionization (EI), MBNB would likely exhibit a molecular ion peak (M⁺) showing the characteristic isotopic pattern of a single bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). Common fragmentation pathways would include the loss of the bromine radical (M-Br)⁺, the methoxy radical (M-OCH₃)⁺, and the entire carbomethoxy group (M-COOCH₃)⁺. For trace analysis in API process control, direct LC-MS detection is challenging due to the molecule's lack of a readily ionizable functional group.[2] The established analytical strategy involves chemical derivatization, typically by reducing the nitro group to a more basic and easily ionizable amine, to enhance detection sensitivity.[2]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of MBNB is derived from the distinct reactivity of its functional groups, which can be addressed with high chemo-selectivity. The steric crowding imposed by the 1,2,3-trisubstitution pattern significantly influences reaction kinetics.

The Electrophilic Benzylic Bromide

The -CH₂Br group is the primary site of reactivity. As a benzylic halide, it is an excellent electrophile for Sₙ2 nucleophilic substitution reactions. The bromine atom is a good leaving group, and the adjacent aromatic ring stabilizes the transition state. This reactivity is harnessed in the synthesis of Lenalidomide, where a primary amine displaces the bromide to form a new C-N bond, initiating the construction of the isoindolinone ring system.[5]

The Electron-Withdrawing Nitro Group

The -NO₂ group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing resonance (-M) and inductive (-I) effects.[6] Its primary role in the context of Lenalidomide synthesis is as a masked amino group. It remains inert during the initial C-N bond formation and subsequent cyclization, and is later reduced to the crucial primary amine of the final API in a late-stage synthetic step.

The Sterically Hindered Methyl Ester

The methyl ester (-COOCH₃) is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions. However, its position between two bulky ortho substituents provides significant steric hindrance, rendering it less reactive than a typical methyl benzoate. In the Lenalidomide synthesis, it participates in the intramolecular cyclization by acting as the electrophile for the newly formed secondary amine, creating the lactam ring of the isoindolinone core.

Caption: Key reactive sites and functional roles of MBNB.

Synthesis and Purification Protocol

MBNB is synthesized via a free-radical bromination of the benzylic methyl group of methyl 2-methyl-6-nitrobenzoate. The following protocol is based on established and scalable laboratory procedures.[3][7]

Caption: Workflow for the synthesis and purification of MBNB.

Step-by-Step Methodology

-

Reactor Charging: To a suitable reaction vessel under an inert nitrogen atmosphere, charge methyl 2-methyl-6-nitrobenzoate (1.0 eq.), the brominating agent 1,3-dibromo-5,5-dimethylhydantoin (DBH, ~0.55 eq.), and the solvent (e.g., methyl acetate).[3][7]

-

Causality: An inert atmosphere is crucial to prevent oxidation side-reactions. DBH is chosen as it provides a low, steady concentration of bromine radicals, favoring selective benzylic bromination over electrophilic aromatic addition.

-

-

Initiation: Begin agitation and heat the mixture to reflux. Prepare a solution of the radical initiator, 2,2'-azobisisobutyronitrile (AIBN, ~0.05 eq.), in a small amount of the reaction solvent.[3][7]

-

Causality: AIBN decomposes upon heating to generate nitrogen gas and two carbon-centered radicals, which then initiate the chain reaction by abstracting a bromine atom from DBH.

-

-

Reaction: Once the reactor is at a steady reflux, add the AIBN solution dropwise over 15-30 minutes. Maintain the reaction at reflux for 6.5-8 hours.[3][7]

-

Causality: The reaction is monitored (e.g., by HPLC) until the starting material is consumed to a predetermined level (e.g., <10%). Prolonged reaction times can lead to the formation of dibrominated and other impurities.

-

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to 15-18 °C and hold for approximately one hour to allow for complete crystallization of the product.[3][7] Collect the solid by filtration.

-

Causality: The product has lower solubility in the solvent at reduced temperatures, enabling its isolation from soluble byproducts (like 5,5-dimethylhydantoin) and unreacted reagents.

-

-

Purification and Drying: Wash the filter cake with cold methyl acetate, followed by a cold non-polar solvent mixture (e.g., heptane/MTBE) to remove residual impurities.[3][7] Dry the purified solid under vacuum at ambient temperature until a constant weight is achieved.

Safety, Handling, and Storage

MBNB is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazard Identification: The compound is classified as corrosive and causes severe skin burns and eye damage (H314).[8] All contact should be avoided.

-

Personal Protective Equipment (PPE): When handling MBNB, especially the solid powder, appropriate PPE is mandatory. This includes a lab coat, chemical-resistant gloves, and splash-proof safety goggles or a face shield.[8] All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust.[8]

-

Storage: MBNB should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials. For long-term stability and to prevent degradation, storage at 2-8 °C under an inert atmosphere is recommended.[3][9] Store locked up and away from incompatible materials such as strong oxidizing agents and bases.[8]

-

Disposal: Waste material must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a quintessential example of a high-value synthetic intermediate whose molecular architecture is precisely tailored for a specific, multi-step synthetic sequence. Its combination of a potent electrophilic center, a masked functional group, and significant steric influence allows for controlled and selective transformations. For drug development professionals, a comprehensive understanding of its reactivity, synthesis, and analytical control is not merely academic but a practical necessity for ensuring the efficiency of the manufacturing process and the safety and purity of the resulting pharmaceutical agent.

References

- The Royal Society of Chemistry. (n.d.). Analytical Methods.

- Chemsrc.com. (2025, February 5). This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD.

- PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Google Patents. (2019, August 27). US10392364B2 - Process for synthesis of lenalidomide.

- World Journal of Pharmaceutical Research. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic.

- Nine Chongqing Chemdad Co., Ltd. (n.d.). METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE.

- Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [chemicalbook.com]

- 4. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE | 61940-21-4 [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

Methyl 2-(bromomethyl)-6-nitrobenzoate CAS number 61940-21-4

An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-nitrobenzoate

Introduction: this compound, identified by CAS number 61940-21-4, is a highly functionalized aromatic compound of significant interest to the pharmaceutical industry. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and critical applications, with a particular focus on its pivotal role in the synthesis of immunomodulatory drugs. For researchers and drug development professionals, a thorough understanding of this molecule is essential for leveraging its synthetic potential while ensuring safe and efficient handling.

Physicochemical and Spectroscopic Profile

This compound is a light yellow solid at room temperature.[1][2] Its structural characteristics dictate its physical properties and storage requirements. The compound is sparingly soluble in solvents like chloroform and methanol and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to maintain its integrity.[1][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 61940-21-4 | [3][4] |

| Molecular Formula | C₉H₈BrNO₄ | [3] |

| Molecular Weight | 274.07 g/mol | [3] |

| Appearance | Light Yellow Solid | [1][2] |

| Melting Point | 84-86°C | [1][3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1][3] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1][3] |

Synthesis: A Mechanistic Perspective

The primary industrial route to this compound involves the radical bromination of its precursor, Methyl 2-methyl-6-nitrobenzoate (CAS 61940-22-5).[3][5] This transformation targets the benzylic methyl group, which is activated for radical abstraction.

Causality of Reagent Choice:

-

Brominating Agent: N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBH) are the preferred reagents.[3] They provide a low, steady concentration of bromine radicals, which minimizes side reactions such as aromatic bromination.

-

Radical Initiator: A radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, is required to start the chain reaction.[3] These molecules readily undergo homolytic cleavage upon heating to produce the initial radicals that abstract a benzylic proton.

-

Solvent: A non-polar solvent like methyl acetate or carbon tetrachloride is used to dissolve the reactants without interfering with the radical mechanism.[3][6]

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps. The stability of the intermediate benzylic radical, enhanced by the adjacent aromatic ring, drives the selectivity of the reaction for the methyl group.

Caption: Workflow for the synthesis of this compound.

Field-Proven Synthesis Protocol

This protocol is a synthesized example based on established industrial practices.[3][7]

-

Reaction Setup: To a 3L three-neck flask under a nitrogen atmosphere, add Methyl 2-methyl-6-nitrobenzoate (200.0 g, 1.02 moles), 1,3-dibromo-5,5-dimethylhydantoin (DBH, 162.0 g, 0.57 moles), and methyl acetate (1.20 L).

-

Initiation: Stir the mixture at 20-25°C and then heat to reflux (approximately 57°C). Once refluxing for 30-60 minutes, add a solution of AIBN (8.6 g, 52 mmol) dissolved in 100 mL of methyl acetate dropwise over 15-30 minutes.

-

Reaction Monitoring: Continue refluxing for 6.5-8 hours. The reaction progress should be monitored by HPLC until the starting material (Methyl 2-methyl-6-nitrobenzoate) is less than 5-10%.

-

Workup and Isolation: Upon completion, cool the reaction mixture to 15-18°C and hold for about one hour to allow for precipitation. Collect the solid product by filtration.

-

Purification: Wash the crude solid with cold methyl acetate (2 x 100 mL, 5-10°C). For higher purity, a recrystallization can be performed. This involves dissolving the crude product in a minimal amount of a suitable solvent mixture like methyl tert-butyl ether (MTBE) and heptane, heating to reflux, and then cooling to induce crystallization, optionally with seed crystals.[3]

-

Drying: Dry the final product under vacuum at 20-25°C to a constant weight. A typical yield is around 66% with a purity greater than 98% (by HPLC).[3]

Reactivity and Core Applications in Drug Development

The synthetic utility of this compound is dominated by the reactivity of the benzylic bromide. It is an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. The strong electron-withdrawing effect of the ortho-nitro group further activates the benzylic carbon towards nucleophilic attack.

Pivotal Role in Lenalidomide Synthesis

The most prominent application of this compound is as a key building block for Lenalidomide (an anti-cancer agent) and related immunomodulatory drugs.[1][8] Lenalidomide contains a critical isoindolinone core, which is constructed using this compound.

The key reaction is the coupling of this compound with 3-aminopiperidine-2,6-dione hydrochloride.[9][10] In this step, the primary amine of the piperidine derivative acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond. This is followed by an intramolecular cyclization where the newly formed secondary amine attacks the ester carbonyl, displacing the methoxy group to form the isoindolinone ring system.

Caption: Key steps in the synthesis of Lenalidomide from its precursors.

Protocol for Isoindolinone Core Formation

The following protocol is representative of processes described in patent literature.[9]

-

Reactant Preparation: In a suitable reactor, dissolve 3-aminopiperidine-2,6-dione hydrochloride (0.5 mol) in dimethyl sulfoxide (DMSO). Add a non-nucleophilic base, such as triethylamine (0.61 mol), slowly to neutralize the hydrochloride and free the amine.

-

Coupling Reaction: Add a solution of this compound (0.16 mol) in DMSO to the reaction mixture over 20 minutes.

-

Reaction Conditions: Heat the mixture to 50-55°C and maintain for approximately 12 hours, monitoring the reaction by HPLC.

-

Workup: After completion, cool the reaction to room temperature and add water to precipitate the crude product. Heat briefly to 55°C, then cool again and filter to collect the solid nitro-intermediate.

-

Purification: The crude product can be purified by recrystallization from a solvent like methanol.

This nitro-intermediate is then subjected to a reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) to yield the final Lenalidomide product.[10]

Analytical Considerations and Impurity Control

Quality control of this compound is critical, especially given its use in API synthesis.

Table 2: Analytical Techniques for Quality Control

| Technique | Purpose | Key Findings/Considerations | Source(s) |

| HPLC | Purity assessment and reaction monitoring | A purity of >98% is typically achieved. | [3] |

| Karl Fischer Titration | Moisture content determination | Moisture content should be <0.1%. | [3] |

| LC-MS | Trace-level impurity analysis | The compound is unstable in solution (half-life <2 hours) due to the benzylic bromide. Direct LC-MS is challenging due to poor ionization. | [11] |

Genotoxic Impurity (GTI) Analysis

Aromatic nitro compounds and benzylic halides are often flagged as "structural alerts" for potential genotoxicity.[11] Therefore, controlling residual this compound in the final API is crucial. Due to its instability and poor ionization, a derivatization strategy is employed for sensitive quantification by LC-MS. A common approach involves reducing the nitro group to an amine and simultaneously converting the bromomethyl group to a methyl group via hydrogenolysis, creating a stable and easily ionizable derivative for trace-level detection.[11]

Safety, Handling, and Storage

Proper handling of this compound is imperative due to its hazardous properties.

-

Hazard Identification: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[3] Some safety data sheets indicate it can cause severe skin burns and eye damage (H314), so it should be treated as a corrosive material.[12][13]

-

Handling Precautions:

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation or burns occur, seek medical attention.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[12]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[12][13]

-

-

Storage: Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated place, preferably under an inert atmosphere like nitrogen or argon.[1][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the synthesis of complex and life-saving pharmaceuticals. Its well-defined reactivity, stemming from the labile benzylic bromide, allows for the efficient construction of the isoindolinone scaffold central to drugs like Lenalidomide. While its synthesis is straightforward, its handling requires strict adherence to safety protocols due to its hazardous nature. For the medicinal chemist and process developer, a comprehensive understanding of this reagent's properties, from synthesis to safe handling and trace analysis, is fundamental to its successful application in the advancement of therapeutic agents.

References

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. Chemsrc.com. [Link]

- METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE Nine Chongqing Chemdad Co.,Ltd. Chemdad.com. [Link]

- CAS No : 61940-21-4 | Product Name : 2-Bromomethyl-6-nitrobenzoic Acid Methyl Ester.

- Methyl 2-(bromomethyl)

- Process for synthesis of lenalidomide.

- An improved process for synthesis of lenalidomide.

- Analytical Methods for Genotoxic Impurities. RSC Publishing. [Link]

- Methyl 2-methyl-6-nitrobenzo

Sources

- 1. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE | 61940-21-4 [chemicalbook.com]

- 4. This compound 95% | CAS: 61940-21-4 | AChemBlock [achemblock.com]

- 5. Methyl 2-methyl-6-nitrobenzoate | C9H9NO4 | CID 596057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 7. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [chemicalbook.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 10. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

2-(bromomethyl)-6-nitrobenzoic acid methyl ester structure

An In-depth Technical Guide to 2-(Bromomethyl)-6-nitrobenzoic acid methyl ester: Synthesis, Reactivity, and Application

Abstract

This technical guide provides a comprehensive overview of methyl 2-(bromomethyl)-6-nitrobenzoate (CAS No. 61940-21-4), a pivotal intermediate in organic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore the mechanistic underpinnings of its synthesis via radical bromination, and present a detailed, field-proven experimental protocol. The guide further analyzes the compound's unique reactivity, dictated by the interplay of the benzylic bromide, the ester, and the sterically hindering and electron-withdrawing nitro group. The primary application of this reagent as a critical building block in the synthesis of the immunomodulatory drug Lenalidomide is discussed in detail, showcasing its significance to the pharmaceutical industry. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this versatile synthetic intermediate.

Introduction: A Key Building Block in Modern Synthesis

This compound is a substituted aromatic compound whose value lies in its specific arrangement of functional groups. The presence of a reactive benzylic bromide ortho to a methyl ester, and further flanked by a nitro group, creates a unique chemical entity primed for complex molecular construction. While a seemingly niche reagent, it has gained prominence primarily as an indispensable precursor in the industrial synthesis of Lenalidomide, a blockbuster therapeutic agent for multiple myeloma.[1][2][3] Its structure allows for the efficient construction of the substituted isoindolinone core of Lenalidomide and related molecules.[4] Understanding its properties, synthesis, and reactivity is therefore crucial for chemists working on an array of synthetic challenges.

Physicochemical and Safety Data

For any laboratory application, a thorough understanding of a reagent's properties and safety requirements is paramount. The data for this compound is summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 61940-21-4 | [1][3] |

| Molecular Formula | C₉H₈BrNO₄ | [1][3] |

| Molecular Weight | 274.07 g/mol | [1][3] |

| Appearance | Light yellow solid | [2] |

| Melting Point | 84-86 °C | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2][5] |

Safety and Handling

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazard Identification : The compound is classified as corrosive and causes severe skin burns and eye damage.[6][7] It may also cause respiratory irritation.[7]

-

Precautionary Measures : Always handle this chemical inside a chemical fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] Avoid breathing dust.[8]

-

First Aid : In case of skin contact, immediately flush with plenty of water.[8] For eye contact, rinse cautiously with water for several minutes.[6] In case of inhalation, move the person to fresh air.[6] Seek immediate medical attention for any exposure.[8]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[5][8] The compound's reactivity necessitates storage under an inert atmosphere to prevent degradation.[2]

Synthesis: Free-Radical Bromination

The most common and efficient method for preparing this compound is through the free-radical bromination of its precursor, methyl 2-methyl-6-nitrobenzoate.

Mechanistic Rationale

The reaction proceeds via a classic free-radical chain mechanism. The benzylic position (the methyl group attached to the benzene ring) is particularly susceptible to radical halogenation. This is because the intermediate benzylic radical is stabilized by resonance with the aromatic π-system, lowering the activation energy for hydrogen abstraction from this position compared to other C-H bonds.

The process involves three key stages:

-

Initiation : A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, is thermally decomposed to generate initial radicals.[1][9]

-

Propagation : The initiator radical abstracts a hydrogen atom from the benzylic methyl group of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with the brominating agent (e.g., N-Bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin) to form the desired product and a new bromine radical, which continues the chain reaction.

-

Termination : The reaction ceases when two radicals combine.

Experimental Protocol: Synthesis Workflow

The following protocol is a synthesized example based on established procedures.[1][2]

Protocol Steps:

-

Reactor Setup : To a suitable three-neck flask equipped with a condenser and nitrogen inlet, add methyl 2-methyl-6-nitrobenzoate (1.0 eq.), 1,3-dibromo-5,5-dimethylhydantoin (DBH, ~0.56 eq.), and methyl acetate as the solvent.[1][2]

-

Initial Reflux : Stir the mixture under a nitrogen atmosphere and bring it to reflux (approx. 65-70 °C) for 30-60 minutes.[1]

-

Initiator Addition : Separately, dissolve 2,2'-azobisisobutyronitrile (AIBN, ~0.05 eq.) in a small amount of methyl acetate. Add this solution dropwise to the refluxing reaction mixture over 15-30 minutes.[1][2]

-

Reaction Monitoring : Continue refluxing for 6-8 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC) until the starting material is consumed (typically <10% remaining).[1]

-

Work-up and Crystallization :

-

Cool the reaction mixture to 15-18 °C and hold for about 1 hour to precipitate solids (unreacted DBH byproducts).[1]

-

Filter the solids and wash them with cold methyl acetate.[1]

-

Combine the filtrates and concentrate under reduced pressure to remove a significant portion of the solvent.[1]

-

Add methyl tert-butyl ether (MTBE) to the concentrate and heat to reflux briefly.[1]

-

Cool the mixture to 50-55 °C and add a seed crystal of pure this compound to induce crystallization.[1]

-

Slowly cool the suspension to 20-25 °C and hold for 2-3 hours to maximize crystal growth.[1][2]

-

-

Isolation and Drying : Collect the product by filtration. Wash the filter cake with a cold mixture of heptane and MTBE. Dry the product under vacuum at room temperature to a constant weight.[1][2] A typical yield for this process is around 66%.[2]

Application in the Synthesis of Lenalidomide

The primary industrial application of this compound is as a key electrophile in the synthesis of Lenalidomide.[4][10]

The Core Reaction: Isoindolinone Formation

In this process, the title compound is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a non-nucleophilic base, such as triethylamine (TEA), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4]

The reaction proceeds in two conceptual steps:

-

Nucleophilic Substitution : The primary amine of the 3-aminopiperidine-2,6-dione acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound and displacing the bromide ion.

-

Intramolecular Cyclization : The newly formed secondary amine then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the methyl ester. This results in the elimination of methanol and the formation of the stable five-membered lactam ring of the isoindolinone core, yielding the nitro-intermediate, 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)-piperidine-2,6-dione.[4]

This nitro-intermediate is then subsequently reduced to form the final Lenalidomide product.

This strategic use of this compound provides an efficient and direct route to the core structure of a vital pharmaceutical agent, highlighting the compound's importance in drug development.

Conclusion

This compound is more than a simple organic halide; it is a meticulously designed synthetic tool. Its synthesis is a textbook example of selective radical chemistry, and its reactivity profile enables complex heterocyclic constructions that are fundamental to modern medicine. For scientists and researchers in the pharmaceutical and fine chemical industries, a thorough, practical understanding of this reagent—from its synthesis and handling to its mechanistic application—is essential for innovation and the efficient production of life-saving therapeutics.

References

- US Patent 10,392,364 B2 - Process for synthesis of lenalidomide. (2019).

- Methyl 2-(bromomethyl)

- 2-Bromomethyl-6-nitrobenzoic acid methyl ester. (n.d.). Saflik Pharma. [Link]

- Cas 883554-93-6, 5-BROMO-2-NITRO-BENZOIC ACID METHYL ESTER. (n.d.). LookChem. [Link]

- Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester. (n.d.). PrepChem.com. [Link]

- METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE. (n.d.). Chongqing Chemdad Co.. [Link]

- Synthesis of methyl 2-bromomethyl-3-nitrobenzo

- 2-Bromomethyl-6-nitrobenzoic Acid Methyl Ester. (n.d.). BioOrganics. [Link]

Sources

- 1. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE | 61940-21-4 [chemicalbook.com]

- 2. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [chemicalbook.com]

- 3. 2-Bromomethyl-6-nitrobenzoic Acid Methyl Ester [lgcstandards.com]

- 4. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 5. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Methyl 2-(bromomethyl)-6-nitrobenzoate: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of Methyl 2-(bromomethyl)-6-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis protocols, and its critical role in the creation of therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

This compound (CAS No. 61940-21-4) is an organic compound of significant interest in the pharmaceutical industry.[1] Its structure, featuring a reactive bromomethyl group and an electron-withdrawing nitro group on a benzoate backbone, makes it a versatile building block for complex molecular architectures. The strategic positioning of these functional groups allows for sequential and regioselective reactions, a highly desirable characteristic for the efficient synthesis of active pharmaceutical ingredients (APIs).

Most notably, this compound is a pivotal intermediate in the synthesis of Lenalidomide, an immunomodulatory agent used in the treatment of multiple myeloma.[2][3][4] The synthesis of Lenalidomide and other complex molecules relies on the predictable reactivity of this compound, underscoring the importance of understanding its properties and handling requirements.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective application in multi-step syntheses.

Core Properties

The key physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design and process control.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BrNO₄ | [1][5] |

| Molecular Weight | 274.07 g/mol | [5] |

| CAS Number | 61940-21-4 | [1][5] |

| Appearance | Light yellow solid | [2][5] |

| Melting Point | 84-86 °C | [2][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |

| Storage Temperature | 2-8 °C under inert gas (Nitrogen or Argon) | [1][2][5] |

Structural and Spectroscopic Data

The structural identity and purity of this compound are confirmed through various analytical techniques.

-

IUPAC Name: this compound[6]

-

SMILES: COC(=O)c1c(CBr)cccc1[O-][6]

-

InChI: InChI=1S/C9H8BrNO4/c1-15-9(12)8-6(5-10)3-2-4-7(8)11(13)14/h2-4H,5H2,1H3[1][6]

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound is typically achieved through the radical bromination of its precursor, Methyl 2-methyl-6-nitrobenzoate. The following protocol is a representative method, designed to be self-validating through in-process controls and defined endpoints.

Rationale for Experimental Choices

The chosen synthetic route leverages a free-radical chain reaction initiated by 2,2'-azobisisobutyronitrile (AIBN). AIBN is selected as the initiator due to its predictable decomposition rate at the reaction temperature, allowing for controlled initiation of the bromination process. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) serves as the bromine source, offering a safer and more manageable alternative to liquid bromine. Methyl acetate is used as the solvent due to its appropriate boiling point for reflux and its ability to dissolve the reactants while facilitating product precipitation upon cooling.

Step-by-Step Synthesis Methodology[5][8]

-

Reaction Setup: In a 3L three-neck flask equipped with a reflux condenser and under a nitrogen atmosphere, add Methyl 2-methyl-6-nitrobenzoate (200.0 g, 1.02 moles), 1,3-dibromo-5,5-dimethylhydantoin (DBH, 162.0 g, 0.57 moles), and methyl acetate (1.20 L). Maintain the temperature at 20-25°C.

-

Initiation: Reflux the reaction mixture for 30-60 minutes. Prepare a solution of 2,2'-azobisisobutyronitrile (AIBN, 8.6 g, 52 mmol) in 100 mL of methyl acetate. Add this solution dropwise to the refluxing mixture over 15-30 minutes.

-

Reaction Monitoring: Continue refluxing for 6.5-8 hours. The reaction progress should be monitored by High-Performance Liquid Chromatography (HPLC) until the amount of residual Methyl 2-methyl-6-nitrobenzoate is less than 5-10%.

-

Crystallization and Isolation: Upon completion, cool the reaction mixture to 15-18°C and hold for 50-60 minutes to allow for product crystallization. Collect the solid product by filtration.

-

Washing and Purification: Wash the collected solid with cold methyl acetate (2 x 100 mL, 5-10°C). Further purification can be achieved by washing with a cold mixture of heptane and methyl tert-butyl ether (MTBE) (1:2 v/v, 2 x 100 mL, 5-10°C).

-

Drying: Dry the final product under vacuum at 20-25°C to a constant weight. This process typically yields around 185.2 g (66% yield) of this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The primary application of this compound is as a key building block in the synthesis of pharmaceuticals, most notably Lenalidomide.[7]

Role in Lenalidomide Synthesis

Lenalidomide's synthesis involves the coupling of this compound with 3-aminopiperidine-2,6-dione hydrochloride.[7] This reaction forms the core isoindolinone structure of the final drug molecule. The subsequent reduction of the nitro group to an amine is a critical step in completing the synthesis of Lenalidomide.

Reaction Mechanism: Nucleophilic Substitution

The key reaction involving this compound is a nucleophilic substitution where the amino group of 3-aminopiperidine-2,6-dione acts as the nucleophile, displacing the bromide ion from the bromomethyl group. This is followed by an intramolecular cyclization to form the isoindolinone ring system.

Caption: Key reaction in Lenalidomide synthesis.

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Statements: This compound is classified as causing severe skin burns and eye damage.[8]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[8][9] Handle only in a well-ventilated area or under a chemical fume hood.[9]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth and do not induce vomiting.[8] Seek immediate medical attention in all cases of exposure.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert atmosphere (nitrogen or argon).[2][5][9] Recommended storage temperature is 2-8°C.[2][5]

Conclusion

This compound is a high-value intermediate with a critical role in modern pharmaceutical synthesis. Its well-defined physicochemical properties and predictable reactivity make it an essential component in the drug development pipeline, particularly for immunomodulatory agents like Lenalidomide. A thorough understanding of its synthesis, handling, and reaction mechanisms, as outlined in this guide, is paramount for its safe and effective utilization in research and manufacturing.

References

- This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (n.d.). Chemsrc.com.

- METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE Nine Chongqing Chemdad Co.,Ltd. (n.d.). Chemdad.com.

- Process for synthesis of lenalidomide. (n.d.). Google Patents.

- Methyl 2-(bromomethyl)-3-nitrobenzoate. (n.d.). PubChem.

- Methyl 2-Bromomethyl-6-Nitro-Benzoate|61940-21-4. (n.d.). Active Biopharma.

Sources

- 1. Page loading... [guidechem.com]

- 2. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Page loading... [guidechem.com]

- 4. innospk.com [innospk.com]

- 5. METHYL 2-BROMOMETHYL-6-NITRO-BENZOATE CAS#: 61940-21-4 [m.chemicalbook.com]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of Methyl 2-(bromomethyl)-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of the spectral data for Methyl 2-(bromomethyl)-6-nitrobenzoate, a key intermediate and potential genotoxic impurity in the synthesis of various pharmaceuticals, including Lenalidomide. While direct, publicly available experimental spectra for this specific compound are limited, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This approach is designed to empower researchers with the foundational knowledge to identify, characterize, and quantify this compound with a high degree of confidence.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique substitution pattern on the benzene ring that dictates its spectral behavior. The presence of a bulky and electron-withdrawing nitro group ortho to the ester, and a reactive bromomethyl group also in an ortho position, creates a sterically hindered and electronically complex system. Understanding the interplay of these functional groups is paramount to interpreting its spectral data.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the bromomethyl protons, and the methyl ester protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the ester group is also deshielding.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Aromatic (H3, H4, H5) | 7.5 - 8.0 | Multiplet | ortho: 7-9, meta: 2-3 | The three adjacent aromatic protons will form a complex multiplet due to ortho and meta coupling. The exact positions will be influenced by the strong deshielding from the adjacent nitro and ester groups. |

| Bromomethyl (-CH₂Br) | ~4.9 | Singlet | N/A | The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring. The absence of adjacent protons results in a singlet. |

| Methyl Ester (-OCH₃) | ~3.9 | Singlet | N/A | The methyl protons of the ester group will appear as a sharp singlet in a typical region for methyl esters. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| Carbonyl (C=O) | ~165 | The ester carbonyl carbon is characteristically found in this downfield region. |

| Aromatic (C-NO₂) | ~148 | The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded. |

| Aromatic (C-COOCH₃) | ~135 | The carbon bearing the ester group. |

| Aromatic (CH) | 125 - 135 | The aromatic CH carbons will appear in this range, with their specific shifts influenced by the positions relative to the substituents. |

| Aromatic (C-CH₂Br) | ~130 | The carbon attached to the bromomethyl group. |

| Methyl Ester (-OCH₃) | ~53 | A typical chemical shift for a methyl ester carbon. |

| Bromomethyl (-CH₂Br) | ~30 | The benzylic carbon is deshielded by the attached bromine atom. |

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR data is contingent on a well-defined experimental protocol.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which offers good solubility for this compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: A range covering from -1 to 10 ppm.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: A range covering from 0 to 200 ppm.

Rationale for Experimental Choices:

-

High-Field Spectrometer: Provides better signal dispersion and resolution, which is crucial for resolving the complex multiplets in the aromatic region of the ¹H NMR spectrum.

-

CDCl₃ as Solvent: It is a versatile and common solvent for non-polar to moderately polar organic compounds and its residual proton signal (at 7.26 ppm) and carbon signals (at 77.16 ppm) are well-characterized and do not typically interfere with the signals of interest for this molecule.

-

Proton Decoupling in ¹³C NMR: This technique removes the C-H coupling, resulting in a simpler spectrum where each unique carbon atom appears as a single peak, facilitating easier interpretation and counting of carbon environments.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted FT-IR Spectral Data

The IR spectrum of this compound will be dominated by the strong absorptions of the nitro and ester groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Characteristic stretching vibrations for sp² C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium | Stretching vibrations of the methyl and bromomethyl C-H bonds. |

| C=O Stretch (Ester) | ~1730 | Strong | A very strong and sharp absorption characteristic of the ester carbonyl group. |

| N-O Asymmetric Stretch | ~1530 | Strong | A strong absorption due to the asymmetric stretching of the nitro group, a hallmark of aromatic nitro compounds.[1][2][3] |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak | Multiple bands are expected in this region corresponding to the skeletal vibrations of the benzene ring. |

| N-O Symmetric Stretch | ~1350 | Strong | The second strong absorption band for the nitro group, arising from its symmetric stretching vibration.[1][2][3] |

| C-O Stretch (Ester) | 1300 - 1100 | Strong | Stretching vibrations of the C-O single bonds in the ester functionality. |

| C-Br Stretch | 700 - 600 | Medium | The carbon-bromine stretching vibration is expected in this region. |

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method would be appropriate.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer, preferably with an ATR accessory.

Sample Preparation (ATR Method):

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

Rationale for Experimental Choices:

-

ATR Accessory: This is a modern and convenient method for solid samples that requires minimal sample preparation, avoids the need for grinding with KBr, and provides high-quality, reproducible spectra.[4][5][6]

-

Background Scan: This is crucial to subtract the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts, from the sample spectrum, ensuring that the observed peaks are solely due to the sample.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation and identification.

Predicted Mass Spectrum and Fragmentation Pattern

Electron Ionization (EI) would be a suitable ionization method for this relatively small and volatile molecule. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in a characteristic M+2 peak for all bromine-containing fragments.[7]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Rationale |

| 273/275 | [C₉H₈⁷⁹BrNO₄]⁺ / [C₉H₈⁸¹BrNO₄]⁺ (Molecular Ion) | The molecular ion peak, showing the characteristic 1:1 isotopic pattern for a single bromine atom. |

| 194 | [C₉H₈NO₄]⁺ | Loss of the bromine radical (•Br), a common fragmentation pathway for benzyl bromides.[7][8] |

| 163 | [C₈H₅NO₃]⁺ | Loss of both the bromine radical and the methoxy group (•OCH₃). |

| 91 | [C₇H₇]⁺ | Cleavage of the C-Br bond to form the stable benzyl cation, which can rearrange to the even more stable tropylium cation. This is often the base peak for benzyl bromides.[7][8] |

Visualization of Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for analyzing this compound, especially in the context of impurity profiling.

Instrumentation:

-

A Gas Chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[9][10]

-

Ensure the sample is free from non-volatile materials by filtering if necessary.

GC Conditions:

-

Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 350.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Rationale for Experimental Choices:

-

GC Separation: Provides an effective means to separate the analyte from the solvent and any other impurities before it enters the mass spectrometer, ensuring a clean mass spectrum.

-

EI at 70 eV: This standard ionization energy provides reproducible fragmentation patterns that can be compared with library spectra (if available) and are highly informative for structural elucidation.

-

Temperature Programming: A temperature ramp in the GC oven is necessary to ensure that the compound elutes as a sharp peak and to clean the column of any less volatile components after the analyte has eluted.

Conclusion

The structural elucidation of this compound is readily achievable through a combination of NMR, IR, and MS techniques. This guide provides a comprehensive, albeit predictive, framework for the interpretation of its spectral data, grounded in established scientific principles and supported by data from analogous compounds. The detailed experimental protocols offer a validated starting point for researchers, ensuring the acquisition of high-quality data. By understanding the characteristic spectral signatures outlined in this document, scientists and drug development professionals can confidently identify and characterize this important molecule in their research and development endeavors.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed.

- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 22-26.

- Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry.

- Khaikin, L. S., et al. (2006). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. Investigation of equilibrium geometry and internal rotation in these simplest aromatic nitro compounds with one and three rotors by means of electron diffraction, spectroscopic, and quantum chemistry data. Structural Chemistry, 17(3), 291-320.

- Mass spectroscopy...........bromomethyl benzene (benzyl bromide). ORGANIC SPECTROSCOPY INTERNATIONAL. (2014).

- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell.

- Al-Hunaiti, A., et al. (2013). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 77, 603-611.

- IR: nitro groups. University of Calgary.

- Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry.

- Sample preparation for FT-IR. University of the West Indies.

- Sample preparation GC-MS. SCION Instruments.

- Guide to FT-IR Spectroscopy. Bruker.

- Sample Preparation Guidelines for GC-MS. University of Maryland.

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 6. jascoinc.com [jascoinc.com]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 8. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. uoguelph.ca [uoguelph.ca]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-Depth Technical Guide to the Key Reactive Sites of Methyl 2-(bromomethyl)-6-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic compound that serves as a critical intermediate in modern organic synthesis. Its strategic arrangement of reactive functional groups—a benzylic bromide, a nitro group, and a methyl ester—makes it a powerful tool for constructing complex molecular architectures. This is particularly evident in the pharmaceutical industry, where it is a key precursor for immunomodulatory drugs like Lenalidomide.[1]

The utility of this molecule stems from the distinct and predictable reactivity of its three primary functional sites. The presence of a strongly electron-withdrawing nitro group, a readily displaceable benzylic bromine atom, and a hydrolyzable ester moiety allows for a sequence of selective chemical transformations.[1] This guide provides a detailed exploration of these reactive sites, offering insights into the underlying chemical principles, field-proven experimental protocols, and the causality behind methodological choices.

Diagram: Overview of Reactive Centers

The following diagram illustrates the principal sites of reactivity on the this compound molecule, which will be discussed in detail.

Caption: Key reactive centers of this compound.

The Primary Reactive Center: The Benzylic Bromide

The C-Br bond of the bromomethyl group is arguably the most reactive site on the molecule. As a benzylic halide, it is exceptionally susceptible to nucleophilic substitution (SN2) reactions. The bromine atom is an excellent leaving group, and the adjacent benzene ring stabilizes the transition state, accelerating the reaction rate. This site is the primary handle for introducing a wide variety of functionalities.

Causality and Mechanism

The reaction proceeds via a classic SN2 mechanism. A nucleophile directly attacks the electrophilic carbon atom of the -CH₂Br group, leading to a concerted bond-forming and bond-breaking step where the bromide ion is displaced. The choice of nucleophile, solvent, and base is critical for achieving high yields and minimizing side reactions. For instance, in reactions with primary or secondary amines, a non-nucleophilic base like potassium carbonate or a hindered base such as triethylamine is employed to neutralize the HBr formed without competing with the primary nucleophile.[2][3]

Workflow: Nucleophilic Substitution with an Amine

Caption: General workflow for SN2 reaction at the benzylic position.

Field-Proven Protocol: Synthesis of an N-Substituted Intermediate

This protocol is adapted from methodologies used in the synthesis of pharmaceutical intermediates, demonstrating the reaction with an amine nucleophile.[1][2][3]

-

Inert Atmosphere Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, add the amine nucleophile (1.0 eq) and anhydrous potassium carbonate (1.2 eq).[1][2]

-

Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to dissolve or suspend the reagents.[1][2]

-

Reagent Addition: In a separate flask, dissolve this compound (1.0 eq) in the same solvent. Add this solution dropwise to the amine mixture at room temperature with vigorous stirring.[1]

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-55 °C) for 6-12 hours.[3] Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[3]

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into water to quench the reaction.[1][3]

-

Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

The Electron-Withdrawing Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's overall reactivity. While it deactivates the aromatic ring towards electrophilic substitution, its primary reactivity is centered on its reduction to an amino group (-NH₂). This transformation is a cornerstone of aromatic chemistry, as it converts an electron-withdrawing, meta-directing group into an electron-donating, ortho, para-directing group, fundamentally altering the ring's properties.[4]

Causality and Mechanism

The reduction of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[4] This can be achieved through various methods, with catalytic hydrogenation being one of the cleanest and most efficient.[5][6] In this process, H₂ gas is adsorbed onto the surface of a metal catalyst (e.g., Palladium on Carbon, Pd/C), where the nitro compound also binds. The hydrogen is then sequentially transferred to the nitro group.

Diagram: Nitro Group Reduction Pathway

Caption: Stepwise reduction of an aromatic nitro group to an amine.

Field-Proven Protocol: Catalytic Hydrogenation

This protocol provides a general method for the reduction of the nitro group, adaptable from standard procedures for nitroarenes.[5][7]

-

Catalyst and Reagent Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the nitro-containing starting material (1.0 eq) and a suitable solvent such as methanol or ethanol.[5]

-

Inerting the Vessel: Carefully add the catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%. Purge the vessel with an inert gas like nitrogen or argon.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to a desired pressure (e.g., 50 psi).

-

Reaction: Agitate the mixture at room temperature. The reaction is often exothermic and should be monitored. The reaction time can range from 2 to 12 hours.[5]

-

Work-up: Once the reaction is complete (monitored by TLC, HPLC, or hydrogen uptake), carefully vent the hydrogen and purge the vessel with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the crude amine product, which can be further purified if necessary.

The Methyl Ester Group

The methyl ester (-COOCH₃) is the third key reactive site. It is susceptible to nucleophilic acyl substitution. The most common transformation is its hydrolysis to the corresponding carboxylic acid, a reaction known as saponification when carried out under basic conditions.

Causality and Mechanism

Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the methoxide ion (-OCH₃) as the leaving group. In the basic medium, the resulting carboxylic acid is immediately deprotonated to form the carboxylate salt. An acidic workup is required to protonate the salt and isolate the neutral carboxylic acid.[8]

Field-Proven Protocol: Saponification to Carboxylic Acid

This protocol is based on the well-established hydrolysis of methyl nitrobenzoate esters.[8]

-

Reaction Setup: Dissolve the methyl ester starting material (1.0 eq) in a suitable solvent mixture, such as methanol or ethanol and water.

-

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 eq).

-

Hydrolysis: Heat the mixture to reflux and stir for 1-4 hours, or until the ester has been completely consumed as indicated by TLC. The disappearance of the oily ester layer is a good visual cue.[8]

-

Work-up: Cool the reaction mixture to room temperature. If a co-solvent like methanol was used, remove it under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and pour it slowly into a beaker containing cold dilute hydrochloric acid (HCl) with stirring. This will protonate the carboxylate salt, causing the carboxylic acid product to precipitate.[8]

-

Isolation: Collect the solid product by vacuum filtration, wash it with cold water to remove inorganic salts, and dry it to obtain the carboxylic acid.

Quantitative Data Summary

| Reactive Site | Reaction Type | Key Reagents | Typical Conditions | Yield |

| Benzylic Bromide | SN2 Substitution | Amines, Alcohols, Thiols | K₂CO₃ or Et₃N in ACN/DMF, RT to 55°C | >90%[2] |

| Nitro Group | Reduction | H₂, Pd/C | Methanol or Ethanol, RT, 50 psi | >95%[5] |

| Methyl Ester | Saponification | NaOH or LiOH | H₂O/Methanol, Reflux | 90-96%[8] |

Conclusion

This compound is a trifunctional synthetic intermediate whose value lies in the distinct and orthogonal reactivity of its functional groups. The benzylic bromide offers a prime site for nucleophilic attack, the nitro group provides a gateway to the corresponding amine via reduction, and the methyl ester can be readily hydrolyzed to a carboxylic acid. By understanding the specific reactivity and optimal conditions for transforming each site, researchers and drug development professionals can strategically and efficiently construct complex target molecules, leveraging this compound as a robust and versatile building block.

References

- Methyl 2-(aminomethyl)

- METHYL 2-BROMOMETHYL-6-NITRO-BENZO

- Application Notes and Protocols for the Reduction of Methyl 2-methyl-6-nitrobenzo

- US10392364B2 - Process for synthesis of lenalidomide - Google P

- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry.

- Reduction of nitro compounds - Wikipedia.

- Methyl 2-bromomethyl-3-nitrobenzo

- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC - NIH.

- What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applic

- m-NITROBENZOIC ACID - Organic Syntheses Procedure. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Buy Methyl 2-(aminomethyl)-6-nitrobenzoate [smolecule.com]

- 3. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Role of the Nitro Group in the Reactivity of Methyl 2-(bromomethyl)-6-nitrobenzoate

Abstract

Methyl 2-(bromomethyl)-6-nitrobenzoate is a pivotal intermediate in modern synthetic chemistry, most notably in the synthesis of immunomodulatory drugs like Lenalidomide.[1][2] Its reactivity is a finely tuned interplay of electronic and steric effects, dominated by the influence of the ortho-nitro group. This guide provides a comprehensive analysis of the nitro group's role, dissecting its impact on the benzylic bromide's reactivity and the aromatic system's properties. We will explore the underlying chemical principles, provide field-proven experimental protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this versatile reagent.

Introduction: The Architectural Significance of this compound

At first glance, this compound presents a simple substituted benzene ring. However, the specific ortho-arrangement of a powerful electron-withdrawing nitro group, a reactive benzylic bromide, and a sterically influential methyl ester creates a unique chemical entity. Understanding the dominant role of the nitro group is paramount to predicting and controlling its synthetic transformations. This guide will deconstruct the molecule's reactivity profile, focusing on how the nitro group serves as the primary electronic and steric modulator.

The Core Influence: Electronic Effects of the Ortho-Nitro Group

The nitro group (-NO₂) is one of the most potent electron-withdrawing groups (EWGs) in organic chemistry.[3] Its influence on the benzene ring and its substituents is exerted through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

-

Inductive Effect (-I): Due to the high electronegativity of the nitrogen and oxygen atoms, the nitro group strongly pulls electron density away from the carbon atom to which it is attached through the sigma (σ) bond framework.[4][5] This effect propagates across the molecule, influencing adjacent atoms.

-

Resonance Effect (-M): The nitro group can delocalize pi (π) electrons from the benzene ring onto its own oxygen atoms.[5][6] This is a powerful deactivating effect for the aromatic ring, as it reduces the electron density available for electrophilic attack. Resonance structures show a buildup of positive charge at the ortho and para positions relative to the nitro group.[6]

These combined effects render the aromatic ring electron-deficient and significantly influence the reactivity of the exocyclic bromomethyl group.

Caption: Electronic effects of the nitro group on the aromatic ring.

Modulation of Benzylic Reactivity: The Primary Synthetic Handle

The most significant role of the nitro group in this compound is its profound impact on the reactivity of the benzylic C-Br bond.

Enhancement of Electrophilicity at the Benzylic Carbon

The strong electron-withdrawing nature of the ortho-nitro group significantly increases the electrophilicity of the benzylic carbon atom. By pulling electron density away from the CH₂Br moiety, the nitro group makes the benzylic carbon more susceptible to attack by nucleophiles. This electronic activation is the cornerstone of this reagent's utility, facilitating efficient displacement of the bromide leaving group. This reactivity profile strongly favors an SN2 (bimolecular nucleophilic substitution) mechanism, where a nucleophile directly attacks the electrophilic carbon, displacing the bromide in a single, concerted step.

Steric and Intramolecular Considerations

While the electronic effect is activating, the ortho-positioning of the nitro group also introduces significant steric hindrance.[7][8] This steric bulk can hinder the approach of large nucleophiles to the benzylic reaction center. However, in many key applications, such as the synthesis of Lenalidomide precursors, the attacking nucleophile is sufficiently small to overcome this barrier.[9]

Kinetic studies on related ortho-nitrobenzyl halides have explored the dual role of the ortho-nitro group. While it can sterically hinder solvation of the transition state, there is also evidence in certain solvolysis reactions of the nitro group acting as an intramolecular nucleophilic assistant, promoting the reaction.[7][8] For most practical synthetic applications involving strong nucleophiles, however, the dominant effect is the powerful electronic activation of the benzylic carbon for SN2 displacement.

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrophilicity of the Benzylic Bromide in Methyl 2-(bromomethyl)-6-nitrobenzoate

Abstract

This technical guide provides a comprehensive analysis of the electrophilic character of the benzylic bromide in Methyl 2-(bromomethyl)-6-nitrobenzoate. We will delve into the electronic and steric factors influencing its reactivity, explore its applications in organic synthesis, and provide detailed experimental protocols for its use. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who are interested in leveraging the unique properties of this versatile reagent.